Cas no 72030-81-0 (Dimethyl 1,3-oxazole-4,5-dicarboxylate)
Dimethyl 1,3-oxazole-4,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- SureCN2566008
- Oxazol-dicarbonsaeure-(4.5)-dimethylester
- (Oxazol-5-yl)methanamine
- Oxazol-4,5-dicarbonsaeuredimethylester
- 5-Oxazolemethanamine,hydrochloride
- Oxazol-5-ylmethanamine
- Oxazol-4,5-dicarbonsaeure-dimethylester
- ANW-57118
- 5-(AMINOMETHYL)-1,3-OXAZOLE
- CTK7E6827
- oxazol-5-ylmethylamine
- oxazole-4,5-dicarboxylic acid dimethyl ester
- Dimethyl oxazole-4,5-dicarboxylate
- dimethyl 1,3-oxazole-4,5-dicarboxylate
- SBB090244
- 4,5-DIMETHYL 1,3-OXAZOLE-4,5-DICARBOXYLATE
- methyl 5-(methoxycarbonyl)-1,3-oxazole-4-carboxylate
- CS-0132456
- SCHEMBL13943331
- AN-584/42206210
- Dimethyloxazole-4,5-dicarboxylate,99%
- E81609
- Dimethyl oxazole-4,5-dicarboxy
- AKOS006280717
- 72030-81-0
- Dimethyl 1,3-oxazole-4,5-dicarboxylate
-
- MDL: MFCD05863258
- Inchi: 1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3
- InChI Key: LYRDBSFJJDATFO-UHFFFAOYSA-N
- SMILES: O1C=NC(C(=O)OC)=C1C(=O)OC
Computed Properties
- Exact Mass: 185.03200
- Monoisotopic Mass: 185.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 78.6
Experimental Properties
- Melting Point: 74-76℃
- Boiling Point: 150℃/12mm
- PSA: 78.63000
- LogP: 0.24780
Dimethyl 1,3-oxazole-4,5-dicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dimethyl 1,3-oxazole-4,5-dicarboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dimethyl 1,3-oxazole-4,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB255763-1 g |
Dimethyl oxazole-4,5-dicarboxylate; 99% |
72030-81-0 | 1g |
€76.80 | 2022-06-11 | ||
| abcr | AB255763-10 g |
Dimethyl oxazole-4,5-dicarboxylate; 99% |
72030-81-0 | 10g |
€357.00 | 2022-06-11 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H30009-1g |
Dimethyl oxazole-4,5-dicarboxylate, 99% |
72030-81-0 | 99% | 1g |
¥1535.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H30009-10g |
Dimethyl oxazole-4,5-dicarboxylate, 99% |
72030-81-0 | 99% | 10g |
¥7322.00 | 2023-02-25 | |
| Chemenu | CM465242-1g |
Dimethyl oxazole-4,5-dicarboxylate |
72030-81-0 | 95%+ | 1g |
$77 | 2024-07-24 | |
| Cooke Chemical | F866322-1g |
Dimethyl oxazole-4,5-dicarboxylate |
72030-81-0 | 99 | 1g |
RMB 1228.00 | 2025-02-20 | |
| Cooke Chemical | F866322-10g |
Dimethyl oxazole-4,5-dicarboxylate |
72030-81-0 | 99 | 10g |
RMB 5857.60 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203096-100mg |
Dimethyl oxazole-4,5-dicarboxylate |
72030-81-0 | 98% | 100mg |
¥133.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203096-250mg |
Dimethyl oxazole-4,5-dicarboxylate |
72030-81-0 | 98% | 250mg |
¥259.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203096-1g |
Dimethyl oxazole-4,5-dicarboxylate |
72030-81-0 | 98% | 1g |
¥649.00 | 2024-05-02 |
Dimethyl 1,3-oxazole-4,5-dicarboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Dimethyl 1,3-oxazole-4,5-dicarboxylate
Dimethyl 1,3-oxazole-4,5-dicarboxylate (CAS No. 72030-81-0): A Versatile Building Block in Modern Chemical Biology
Dimethyl 1,3-oxazole-4,5-dicarboxylate, identified by the chemical identifier CAS No. 72030-81-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic dicarboxylate derivative has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and material science. The compound's molecular framework, featuring a 1,3-oxazole core with two esterified carboxyl groups, makes it a valuable intermediate for synthesizing complex molecules with diverse biological activities.
The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, known for its ability to mimic natural products and exhibit favorable pharmacokinetic profiles. The presence of two carboxylate groups at the 4 and 5 positions enhances the compound's reactivity, allowing for further functionalization through various synthetic pathways. This flexibility has made Dimethyl 1,3-oxazole-4,5-dicarboxylate a preferred choice for researchers aiming to develop novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in interest for heterocyclic compounds due to their broad spectrum of biological activities. The 1,3-oxazole moiety is particularly noteworthy for its role in antimicrobial, anti-inflammatory, and anticancer applications. Studies have demonstrated that oxazole derivatives can interact with biological targets in unique ways, leading to the development of potent and selective drugs. Dimethyl 1,3-oxazole-4,5-dicarboxylate serves as a key precursor in these endeavors, enabling the synthesis of structurally diverse analogs with tailored pharmacological properties.
The compound's utility extends beyond drug development into the realm of materials science. The rigid structure of the 1,3-oxazole ring contributes to its stability and compatibility with various polymer matrices, making it a candidate for advanced material formulations. Researchers are exploring its potential in creating high-performance coatings and adhesives that exhibit enhanced durability and chemical resistance. Furthermore, the ester functionalities provide sites for further chemical modification, allowing for the integration of additional functional groups that can impart specific properties to the final material.
The synthesis of Dimethyl 1,3-oxazole-4,5-dicarboxylate typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the condensation of malonic acid derivatives with hydrazine hydrate to form the oxazole core, followed by esterification to introduce the carboxylate groups at the 4 and 5 positions. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible. The optimization of synthetic routes is crucial for ensuring high purity and minimizing byproduct formation, which is essential for subsequent applications in pharmaceuticals or materials science.
The growing body of research on Dimethyl 1,3-oxazole-4,5-dicarboxylate underscores its significance as a versatile intermediate. In drug discovery pipelines, this compound has been utilized to generate libraries of oxazole-based molecules for high-throughput screening against various disease targets. Computational modeling studies have also highlighted its potential as a scaffold for designing inhibitors targeting enzymes involved in metabolic pathways relevant to cancer and inflammation. These findings align with broader trends in medicinal chemistry where structural diversity is leveraged to identify novel therapeutic candidates.
In material science applications, Dimethyl 1,3-oxazole-4,5-dicarboxylate has been incorporated into polymers to enhance their thermal stability and mechanical strength. The oxazole ring's ability to form hydrogen bonds within polymer chains contributes to improved material integrity under harsh conditions. Additionally, researchers are investigating its use in creating conductive polymers by integrating metal complexes or other redox-active species into the polymer matrix. Such materials have potential applications in flexible electronics and energy storage devices.
The environmental impact of synthesizing and utilizing Dimethyl 1,3-oxazole-4,5-dicarboxylate is another area of growing interest. Efforts are underway to develop greener synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and catalytic processes are being explored as alternatives to traditional approaches. These sustainable practices not only align with global initiatives to promote green chemistry but also ensure cost-effective production at scale.
The future prospects for Dimethyl 1,3-oxazole-4,5-dicarboxylate are promising given its multifaceted applications. As research continues to uncover new biological activities and material properties associated with oxazole derivatives, demand for this compound is expected to rise. Collaborative efforts between academia and industry will be essential in translating laboratory findings into commercial products that address unmet medical needs or technological challenges. The compound's versatility ensures that it will remain a cornerstone in both chemical biology and materials science for years to come.
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